molecular formula C18H12F2N2OS B11460621 3,7-Bis(3-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one

3,7-Bis(3-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11460621
M. Wt: 342.4 g/mol
InChI Key: XCAGXLBKJGDPSR-UHFFFAOYSA-N
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Description

3,7-Bis(3-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that combines the structural features of thiazole and pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolopyridines, including 3,7-Bis(3-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one, typically involves multi-step reactions. One common method is the [3+3]-cyclocondensation reaction, which involves the reaction of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids . This reaction is usually carried out under mild conditions and can be catalyzed by various reagents.

Industrial Production Methods

Industrial production of thiazolopyridines often involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(3-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3,7-Bis(3-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Bis(3-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,7-Bis(3-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one include other thiazolopyridines such as:

Uniqueness

What sets this compound apart from similar compounds is its unique substitution pattern with fluorophenyl groups. This substitution can enhance its biological activity and selectivity towards specific molecular targets .

Properties

Molecular Formula

C18H12F2N2OS

Molecular Weight

342.4 g/mol

IUPAC Name

3,7-bis(3-fluorophenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C18H12F2N2OS/c19-12-5-1-3-10(7-12)14-9-15(23)21-17-16(22-24-18(14)17)11-4-2-6-13(20)8-11/h1-8,14H,9H2,(H,21,23)

InChI Key

XCAGXLBKJGDPSR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C3=CC(=CC=C3)F)NC1=O)C4=CC(=CC=C4)F

Origin of Product

United States

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